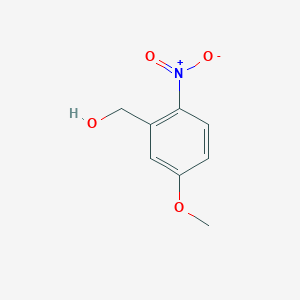

(5-Methoxy-2-nitrophenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(5-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAKUYPHABTDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695489 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-55-0 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Nitrophenyl Methanol and Its Precursors

Strategies for the Construction of the 5-Methoxy-2-nitrophenyl Moiety

The assembly of the 5-methoxy-2-nitrophenyl core is a critical phase in the synthesis of the target compound. This typically involves the sequential introduction of the nitro and methoxy (B1213986) groups onto a benzene (B151609) ring, or the modification of a pre-functionalized aromatic precursor.

Nitration Reactions in the Synthesis of Key Intermediates

Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds. The regioselective introduction of a nitro group onto an aromatic ring is influenced by the directing effects of existing substituents.

In the context of synthesizing precursors for (5-Methoxy-2-nitrophenyl)methanol, the nitration of substituted benzenes is a common strategy. For instance, the nitration of 3-methoxybenzaldehyde (B106831) can be employed to introduce a nitro group. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The nitration of 3-methoxybenzaldehyde typically yields a mixture of isomers, and controlling the reaction conditions, such as temperature and the nitrating agent, is crucial for maximizing the yield of the desired 5-nitro isomer. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for such transformations. oc-praktikum.de

Similarly, the nitration of p-methoxy toluene (B28343) can be considered. Both the methoxy and methyl groups are ortho-, para-directing. However, the methoxy group is a stronger activating group, and its directing effect will dominate, leading to nitration at the positions ortho to the methoxy group. doubtnut.comyoutube.com

A new and environmentally friendly nitration process of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting a move towards more sustainable synthetic methods. researchgate.net

Methoxy Group Introduction and Manipulation

The methoxy group can be introduced at various stages of the synthesis. One approach involves the methylation of a corresponding hydroxy-substituted precursor. For example, 5-methoxy-2-nitrobenzaldehyde (B189176) can be synthesized from 5-hydroxy-2-nitrobenzaldehyde (B108354) by reaction with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. chemicalbook.com

Another strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methoxy group. For instance, 2-methoxy-5-nitrobenzoic acid can be synthesized from 5-chloro-2-nitrobenzoic acid by reaction with methanol (B129727) under basic conditions.

Reduction-Based Approaches for the Hydroxymethyl Group Formation

The final step in the synthesis of this compound is the reduction of a suitable functional group at the benzylic position. Carboxylic acids, esters, and aldehydes are common precursors for this transformation.

Carboxylic Acid Reduction Pathways (e.g., 5-Methoxy-2-nitrobenzoic acid)

5-Methoxy-2-nitrobenzoic acid is a key intermediate that can be reduced to the corresponding alcohol. sigmaaldrich.comnbinno.com The reduction of the carboxylic acid group can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. However, care must be taken as these reagents can also reduce the nitro group.

Alternatively, the nitro group can be reduced first. For example, 5-Methoxy-2-nitrobenzoic acid can be hydrogenated over a palladium on carbon (Pd/C) catalyst to yield 2-amino-5-methoxybenzoic acid. The reduction of the nitro group can also be achieved using reagents like iron powder in hydrochloric acid or hydrazine (B178648) hydrate. google.com

Ester Reduction Methodologies (e.g., Methyl 5-methoxy-2-nitrobenzoate)

Esters, such as Methyl 5-methoxy-2-nitrobenzoate, can also be reduced to form the desired alcohol. chemicalbook.com Similar to carboxylic acids, strong reducing agents like LiAlH4 can be used. The reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) can be achieved through catalytic hydrogenation with Pd/C in methanol or using sodium dithionite. sciencemadness.org

The synthesis of Methyl 5-methoxy-2-nitrobenzoate can be accomplished by the esterification of 5-methoxy-2-nitrobenzoic acid or by the nitration of methyl benzoate (B1203000) followed by hydrolysis. orgsyn.orgyoutube.com

Limitations and Advantages of Reductive Syntheses

The reduction of a nitro group is a foundational transformation in organic synthesis, but the methods employed possess distinct advantages and limitations, particularly when other functional groups are present, as in the precursors to this compound. The primary challenge is achieving chemoselectivity—reducing one functional group while leaving another intact.

Catalytic Hydrogenation: This method, which employs catalysts like palladium, platinum, or Raney nickel with hydrogen gas, is often favored for its high efficiency and atom economy, as it produces water as the only byproduct. reddit.comrsc.org However, a significant limitation is its broad reactivity; common catalysts for nitro group reduction can also reduce other functionalities such as aldehydes, ketones, and alkenes, and can cause dehalogenation. rsc.orgmasterorganicchemistry.com For a precursor like 5-methoxy-2-nitrobenzaldehyde, catalytic hydrogenation would likely reduce both the nitro and the aldehyde groups, making it unsuitable for the selective synthesis of this compound. Another issue is the potential accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo and azoxy compounds. researchgate.net

Metal-Based Reductions: The use of metals such as iron, tin, or zinc in acidic media is a classic and cost-effective alternative. rsc.orgoxinst.com These methods can offer better functional group tolerance compared to catalytic hydrogenation. For instance, iron in the presence of a mild acid like ammonium (B1175870) chloride is a popular choice in research settings for its chemoselectivity. oxinst.comyoutube.com The primary drawbacks are related to safety and waste. The use of strong, corrosive acids like HCl poses handling risks, and the reactions generate large volumes of stoichiometric metal salt waste, which can be hazardous and difficult to remove from the product. reddit.comoxinst.com

The table below summarizes the key characteristics of these reductive methods.

| Method | Advantages | Limitations |

| Catalytic Hydrogenation | High atom economy; Recyclable catalysts; Clean reaction profile. reddit.com | Low chemoselectivity; Can reduce multiple functional groups; Risk of forming byproducts like azo compounds. rsc.orgresearchgate.net |

| Metal/Acid Reduction | Cost-effective; Readily available reagents; Can be more chemoselective. oxinst.com | Generates significant hazardous waste; Harsh reaction conditions; Product purification can be difficult. reddit.comoxinst.com |

Carbon-Carbon Bond Formation Strategies

Creating the carbon skeleton of this compound and its precursors can be approached through several C-C bond-forming reactions. However, the presence of the nitro group introduces significant challenges for some traditional methods.

Grignard Reagent Mediated Additions to Nitroaryl Aldehydes

The Grignard reaction, involving the addition of an organomagnesium halide to an aldehyde, is a fundamental method for forming alcohols and new carbon-carbon bonds. youtube.comstackexchange.com In theory, adding a methyl Grignard reagent to a suitably protected 2-nitrobenzaldehyde (B1664092) derivative could be a pathway. However, aromatic nitro groups are generally not compatible with the highly nucleophilic and basic nature of Grignard reagents. reddit.compsu.edu

Instead of the desired 1,2-addition to the aldehyde's carbonyl group, the Grignard reagent preferentially reacts with the nitro group itself. psu.eduresearchgate.net This reactivity proceeds through complex mechanisms, often involving a single-electron transfer (SET) from the Grignard reagent to the nitroarene. rsc.orgorganic-chemistry.org This leads to a variety of undesired side reactions, including conjugate addition to the aromatic ring or reductive 1,2-addition to the nitro group, rather than selective attack at the carbonyl. rsc.orgresearchgate.net Therefore, using a Grignard reagent to add an alkyl group to a nitro-substituted benzaldehyde (B42025) is not a viable synthetic strategy for producing the target alcohol. The synthesis is more effectively achieved by starting with the aldehyde already in place (i.e., 5-methoxy-2-nitrobenzaldehyde) and selectively reducing it. oxinst.com

Coupling Reactions Involving Halogenated Nitroarenes

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. Traditionally, these reactions, such as the Suzuki and Heck reactions, utilize aryl halides as electrophilic partners. researchgate.networdpress.com In this context, a halogenated nitroarene, such as 1-halo-5-methoxy-2-nitrobenzene, could be coupled with appropriate partners to build the required carbon framework.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. researchgate.net It is a robust method for creating aryl-aryl or aryl-alkyl bonds and is tolerant of a wide range of functional groups, including the nitro group.

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. wordpress.com While useful, it may require further steps to convert the newly formed double bond into the desired hydroxymethyl group of the target compound.

A significant modern development is the use of the nitro group itself as a leaving group in "denitrative" coupling reactions. mit.edumasterorganicchemistry.com Recent research has shown that nitroarenes can act as viable electrophiles in Suzuki-Miyaura and Mizoroki-Heck couplings, using specialized palladium catalysts like those with a BrettPhos ligand. masterorganicchemistry.com This approach is highly advantageous as it avoids the need to synthesize the corresponding aryl halide from the nitroarene, a process that typically involves reduction, diazotization, and Sandmeyer reactions, thereby shortening the synthetic sequence. researchgate.netmit.edu

| Coupling Reaction | Traditional Substrate | Modern Substrate | Key Advantage of Modern Approach |

| Suzuki-Miyaura | Halogenated Nitroarene | Nitroarene | Avoids multi-step synthesis of aryl halides from nitroarenes. researchgate.netmit.edu |

| Mizoroki-Heck | Halogenated Nitroarene | Nitroarene | Streamlines synthesis by using readily available nitroarenes directly. masterorganicchemistry.com |

Alternative and Emerging Synthetic Routes

To overcome the limitations of traditional multi-step syntheses, researchers have focused on developing more efficient and environmentally friendly methods.

One-Pot and Cascade Reactions

One-pot and cascade (or tandem) reactions combine multiple synthetic steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. A key strategy for synthesizing this compound is the selective one-pot reduction of its precursor, 5-methoxy-2-nitrobenzaldehyde. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) allows for the chemoselective reduction of the aldehyde functional group to an alcohol, while the nitro group remains unaffected. oxinst.com This transformation is efficient and can be monitored in real-time using techniques like TLC to confirm the disappearance of the starting material and the formation of the product. youtube.com

More complex cascade reactions have also been developed for related structures. For example, o-nitroarylcarbaldehydes can be reduced with iron to form the corresponding amino-aldehyde, which then undergoes an in-situ condensation with a ketone in a one-pot process to form quinolines. Other main group-catalyzed cascade reactions can convert ortho-functionalized nitroarenes into various N-functionalized azaheterocycles in a single operation. These examples highlight the power of cascade strategies to rapidly build molecular complexity from simple nitroarene precursors.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of nitroaromatic compounds and their derivatives, these approaches are increasingly important.

Key green strategies include:

Safer Reagents and Reaction Conditions: Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or glycerol (B35011) in place of high-pressure hydrogen gas, is considered a safer alternative for nitro reductions. reddit.com The use of mild reductants like NaBH₄ at room temperature also enhances safety. oxinst.com

Use of Benign Solvents: Performing reactions in water or using solvent-free methods minimizes the use of volatile and often toxic organic solvents. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and cascade reactions are inherently more atom-economical as they reduce the number of steps and purification losses.

Microwave-assisted synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and improve product yields for the synthesis of nitro compounds. psu.edu

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 2 Nitrophenyl Methanol

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and participates in its own characteristic reactions.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion of (5-Methoxy-2-nitrophenyl)methanol yields (2-Amino-5-methoxyphenyl)methanol (B112770), a versatile building block. prepchem.comprepchem.comnih.gov A variety of reducing agents and conditions can achieve this transformation, with the choice often depending on the presence of other functional groups and desired selectivity. commonorganicchemistry.commasterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is used in the presence of a metal catalyst. masterorganicchemistry.com Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective. commonorganicchemistry.comwikipedia.org For instance, 5-methoxy-2-nitrobenzaldehyde (B189176) can be hydrogenated to 2-amino-5-methoxy-benzyl alcohol using Raney nickel at ambient temperature and pressure. prepchem.com Catalytic hydrogenation is often preferred for its clean reaction profile, though care must be taken to avoid over-reduction or reaction with other susceptible groups. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and cost-effective method for nitro group reduction. masterorganicchemistry.comresearchgate.net Tin(II) chloride (SnCl₂) is particularly mild and can be used in the presence of other reducible functionalities. commonorganicchemistry.commasterorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also employed, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is not typically used for reducing aryl nitro compounds to anilines as it can lead to the formation of azo compounds. commonorganicchemistry.commasterorganicchemistry.com

The general mechanism for the reduction of a nitroarene to an aniline (B41778) involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

| Reagent/System | Conditions | Selectivity/Notes |

| H₂/Pd/C | Ambient or elevated temperature and pressure | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Ambient or elevated temperature and pressure | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Refluxing acid | Mild and selective for nitro groups. masterorganicchemistry.com |

| SnCl₂/Acid | Often in ethanol (B145695) with HCl | Mild conditions, tolerant of many other functional groups. commonorganicchemistry.commasterorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org |

Role of the Nitro Group in Aromatic Nucleophilic Substitution Reactions

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r) reactions. youtube.comyoutube.com This occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in the S_NAr mechanism, through resonance. youtube.comnih.gov For a nucleophilic attack to occur, the nitro group is most effective when positioned ortho or para to the leaving group. youtube.comyoutube.com

In the context of this compound, the nitro group is ortho to a potential leaving group, which would activate that position for substitution. While the methoxy (B1213986) group is a poor leaving group, derivatization or reaction at the benzylic alcohol could introduce a better leaving group, making S_NAr reactions more feasible. The presence of electron-withdrawing groups like nitro is crucial for these reactions to proceed, as they make the aromatic ring more electrophilic and receptive to attack by a nucleophile. youtube.com

The mechanism of S_NAr reactions generally proceeds in two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). nih.gov

Elimination of the leaving group from the intermediate, restoring the aromaticity of the ring. youtube.com

Intramolecular Cyclization Reactions Involving Nitro Reduction

The reduction of a nitro group can be coupled with an intramolecular cyclization to form heterocyclic structures. nih.govunimi.it In molecules where a nucleophilic group is suitably positioned, the reduction of the nitro group can lead to an in-situ cyclization. For example, the reduction of a nitroarene to a hydroxylamine can be followed by an intramolecular cyclization with a tethered acyl group to form cyclic hydroxamic acids. nih.gov

In the case of this compound, if the hydroxyl group were converted to a different functional group capable of acting as an electrophile, intramolecular cyclization could be envisioned following the reduction of the nitro group to the amine. For instance, conversion of the alcohol to an alkyl halide, followed by nitro reduction, could potentially lead to a cyclization reaction between the newly formed amine and the benzylic carbon.

Furthermore, reductive cyclization of nitroarenes can be catalyzed by various transition metals, such as palladium, rhodium, and iron, often using carbon monoxide as the reductant. unimi.it These methods can be highly selective and lead to the formation of N-heterocycles in a single step. unimi.it

Reactivity of the Hydroxyl Group

The benzylic hydroxyl group in this compound is a key site for various chemical transformations.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid. The oxidative esterification of p-nitrobenzyl alcohol with methanol (B129727) has been reported, highlighting the reactivity of the benzylic alcohol in the presence of a nitro group. researchgate.net Various methods exist for esterification, including the use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or the formation of more reactive intermediates. nih.govrsc.org For example, 4-methoxybenzyl esters can be formed from the reaction of carboxylic acids with 4-methoxybenzyl-2,2,2-trichloroacetimidate. nih.gov

Etherification , the formation of an ether, can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reductive etherification of aldehydes, which proceeds through an alcohol intermediate, has also been demonstrated using metal catalysts. osti.gov

Oxidation Reactions of the Benzylic Alcohol

The benzylic alcohol of this compound can be oxidized to the corresponding aldehyde, 5-methoxy-2-nitrobenzaldehyde, or further to the carboxylic acid, 5-methoxy-2-nitrobenzoic acid. The choice of oxidizing agent determines the product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary benzylic alcohol to the corresponding carboxylic acid. learncbse.in The oxidation of various substituted benzyl (B1604629) alcohols, including those with nitro and methoxy groups, has been extensively studied. nih.govresearchgate.netunimi.itresearchgate.netresearchgate.netresearchgate.net The electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. nih.govresearchgate.net For example, an electron-donating group like methoxy can enhance the reactivity of iodoarene catalysts used in some oxidation reactions. nih.gov

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 5-Methoxy-2-nitrobenzaldehyde |

| Dess-Martin periodinane | 5-Methoxy-2-nitrobenzaldehyde |

| Potassium permanganate (KMnO₄) | 5-Methoxy-2-nitrobenzoic acid |

| Chromic acid (H₂CrO₄) | 5-Methoxy-2-nitrobenzoic acid |

Hydrogen Bonding Interactions and their Influence on Reactivity

The presence of both a hydroxyl (-OH) group and a nitro (-NO2) group in the ortho position to each other in this compound allows for the formation of a strong intramolecular hydrogen bond. This occurs when the hydrogen atom of the hydroxyl group forms a non-covalent bond with one of the oxygen atoms of the nitro group. This internal hydrogen bond, often referred to as chelation, creates a stable six-membered ring-like structure.

This intramolecular hydrogen bonding has a significant impact on the molecule's physical properties and chemical reactivity. For instance, it is responsible for the steam volatility of ortho-nitrophenols, a property that can be used to separate them from their para isomers which engage in intermolecular hydrogen bonding. learncbse.in The intramolecular bond reduces the ability of the hydroxyl group to form hydrogen bonds with other molecules, thereby lowering its boiling point compared to isomers where such internal bonding is not possible.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The outcome of such reactions is heavily influenced by the directing effects of the existing substituents: the methoxy group and the nitro group.

The methoxy group (-OCH3) is an activating group and an ortho-, para-director. This means it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at these positions.

In contrast, the nitro group (-NO2) is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the interplay between these two groups determines the regioselectivity of electrophilic substitution. The powerful activating and ortho-, para-directing effect of the methoxy group generally dominates over the deactivating and meta-directing effect of the nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. However, the position ortho to the methoxy group is also ortho to the nitro group, which is sterically hindered and electronically deactivated. Consequently, the position para to the methoxy group (and meta to the nitro group) is the most favored site for electrophilic substitution.

Photochemical Transformations of this compound Scaffolds

Ortho-nitrobenzyl compounds, including this compound, are well-known for their rich photochemistry. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of transformations, making them valuable components in light-sensitive systems.

The characteristic photochemical reaction of ortho-nitrobenzyl compounds is an intramolecular redox reaction. Upon excitation with UV light, an oxygen atom from the nitro group is transferred to the benzylic carbon atom. This process is believed to proceed through the formation of an aci-nitro intermediate. This intermediate is unstable and can subsequently rearrange and cleave, leading to the formation of a nitroso-aldehyde or a nitroso-ketone and releasing the protected molecule. In the case of this compound, this would result in the formation of 5-methoxy-2-nitrosobenzaldehyde.

The light-induced cleavage of the bond between the benzylic carbon and a leaving group is the basis for the use of ortho-nitrobenzyl derivatives as photolabile protecting groups, also known as "caged compounds." In this application, a biologically active molecule or a reactive species is rendered inactive by being "caged" with the (5-Methoxy-2-nitrophenyl)methyl group. The active molecule can then be released at a specific time and location by irradiation with light.

The methoxy group in the 5-position can fine-tune the photochemical properties of the caging group, such as its absorption wavelength and quantum yield of cleavage. This allows for the design of caged compounds with specific release characteristics for various applications in biology, medicine, and materials science. While the initial photoreaction is generally irreversible, the development of photoreversible systems based on related chemical scaffolds is an active area of research.

Metal-Catalyzed Reactions

The functional groups of this compound provide several handles for metal-catalyzed transformations, enabling its conversion into a wide range of other useful compounds.

A common and important reaction is the metal-catalyzed reduction of the nitro group. This can be achieved using a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or nickel (Ni), in the presence of a hydrogen source like hydrogen gas (H2) or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate. This reaction selectively reduces the nitro group to an amino group, yielding (2-amino-5-methoxyphenyl)methanol, a valuable building block for the synthesis of pharmaceuticals and other fine chemicals.

The hydroxyl group can also participate in metal-catalyzed reactions. For example, it can be etherified or esterified, and these reactions can sometimes be facilitated by metal catalysts. Furthermore, the aromatic ring itself can undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, although the reactivity will be influenced by the existing substituents. These reactions typically require the prior conversion of one of the ring hydrogens or the hydroxyl group into a suitable leaving group, such as a halide or a triflate.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Major Product(s) | Key Influencing Factors |

| Hydrogen Bonding | None (intramolecular) | N/A (influences properties) | Ortho-positioning of -OH and -NO2 groups |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Substitution at the position para to the -OCH3 group | Directing effects of -OCH3 and -NO2 groups |

| Photochemical Cleavage | UV light | 5-Methoxy-2-nitrosobenzaldehyde | Ortho-nitrobenzyl scaffold |

| Nitro Group Reduction | H2, Pd/C | (2-Amino-5-methoxyphenyl)methanol | Metal catalyst, hydrogen source |

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their versatility in organic synthesis, and they play a crucial role in the transformation of this compound and its derivatives. The most prominent of these transformations is the reduction of the nitro group, a key step in the synthesis of various biologically active molecules and functionalized aromatic compounds.

A significant application of palladium catalysis is the reduction of the nitro group to an amine. This transformation is a cornerstone in synthetic organic chemistry, converting electron-deficient nitroarenes into electron-rich anilines, which are versatile precursors for a myriad of further reactions. The most commonly employed catalyst for this purpose is palladium on carbon (Pd/C), which facilitates the hydrogenation of the nitro group in the presence of a hydrogen source.

In a specific example from the total synthesis of (+)-coerulescine, a derivative of this compound, namely (S)-1-Benzhydryl 3-tert-butyl 2-(5-methoxy-2-nitrophenyl)-2-(2-oxoethyl)malonate, underwent catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. scholarsresearchlibrary.comnih.gov This reaction selectively reduced the nitro group to an amine, which subsequently cyclized to form the core structure of the target molecule. scholarsresearchlibrary.comnih.gov This highlights the chemoselectivity of the Pd/C catalyst, which can reduce a nitro group without affecting other sensitive functional groups like esters and ketones under appropriate conditions.

The general conditions for such reductions often involve stirring the substrate with a catalytic amount of 10% Pd/C in a suitable solvent, such as ethyl acetate (B1210297) or methanol, under a hydrogen atmosphere (typically at atmospheric pressure). scholarsresearchlibrary.comnih.gov The reaction progress is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction.

| Substrate | Catalyst | Reagents | Product | Reference |

| (S)-1-Benzhydryl 3-tert-butyl 2-(5-methoxy-2-nitrophenyl)-2-(2-oxoethyl)malonate | 10% Pd/C | H₂ (atm) | (S)-1-Benzhydryl 3-tert-butyl 2-(2-amino-5-methoxyphenyl)-2-(2-oxoethyl)malonate | scholarsresearchlibrary.comnih.gov |

While the reduction of the nitro group is the most documented palladium-catalyzed transformation for this class of compounds, the resulting amine, (2-amino-5-methoxyphenyl)methanol, opens the door to a wide array of palladium-catalyzed cross-coupling reactions. Although direct examples with (2-amino-5-methoxyphenyl)methanol are not extensively reported, its structural analogue, 2-bromo-4-methoxyaniline, is known to participate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, suggesting that the corresponding amino alcohol could be a viable substrate for similar transformations to form C-C and C-N bonds. orgsyn.org

Other Transition Metal Catalysis

Beyond palladium, other transition metals such as iron and ruthenium are known to catalyze transformations of nitroarenes, offering alternative and sometimes more sustainable or selective synthetic routes.

Iron-Catalyzed Reductions: Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a catalyst for the reduction of nitro compounds. While specific examples utilizing this compound are not prevalent in the literature, general methodologies for the iron-catalyzed reduction of nitroarenes are well-established. These reactions often employ iron powder in the presence of an acid, or more advanced iron complexes. Iron-catalyzed reductions can be advantageous due to their low cost and environmental friendliness.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are known for their ability to promote a variety of organic transformations, including hydrogenation and dehydrogenation reactions. Although direct applications with this compound are not widely documented, ruthenium complexes have been shown to catalyze the synthesis of ureas from alcohols and amines, with methanol serving as a C1 source. This suggests the potential for ruthenium-catalyzed reactions involving the alcohol functionality of this compound. Furthermore, ruthenium catalysts are effective for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols to form benzoxazoles. This hints at the possibility of intramolecular cyclization of the reduction product of this compound, (2-amino-5-methoxyphenyl)methanol, to form 6-methoxy-2,1-benzoxazole, a potentially valuable heterocyclic compound.

While the direct catalytic transformations of this compound by transition metals other than palladium for nitro reduction are not extensively detailed in current literature, the reactivity of its functional groups suggests a broad potential for such reactions. Future research may uncover novel synthetic applications of this compound using a wider range of transition metal catalysts.

Advanced Analytical Characterization in Reaction Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy stands as a cornerstone for the structural analysis of (5-Methoxy-2-nitrophenyl)methanol, providing detailed insight into its proton and carbon framework.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule based on their distinct chemical environments. The analysis of a related compound, 5-methoxy-2-nitrobenzaldehyde (B189176), in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) reveals characteristic signals that aid in the structural confirmation of the parent alcohol. For instance, the aldehyde proton of 5-methoxy-2-nitrobenzaldehyde appears as a singlet at 10.24 ppm. The aromatic protons exhibit a doublet at 8.14 ppm (J=8.8 Hz), a doublet of doublets at 7.31 ppm (J=8.8, 3.2 Hz), and a doublet at 7.20 ppm (J=3.2 Hz). The methoxy (B1213986) group protons are observed as a singlet at 3.89 ppm. While these specific shifts are for the aldehyde, they provide a strong indication of the expected regions for the aromatic and methoxy protons in the corresponding alcohol, this compound. The benzylic protons of the alcohol would be expected to appear as a singlet, typically in the range of 4.5-5.0 ppm, and the hydroxyl proton would present as a broad singlet, the position of which is solvent and concentration-dependent.

Table 1: ¹H NMR Spectroscopic Data for a Structurally Related Compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde Proton | 10.24 | s | - |

| Aromatic Proton | 8.14 | d | 8.8 |

| Aromatic Proton | 7.31 | dd | 8.8, 3.2 |

| Aromatic Proton | 7.20 | d | 3.2 |

| Methoxy Protons | 3.89 | s | - |

Data for 5-methoxy-2-nitrobenzaldehyde in DMSO-d6.

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of this compound. Although direct ¹³C NMR data for this compound is not immediately available in the provided search results, analysis of structurally similar compounds offers valuable predictive insights. For example, in a study of various substituted nitroaromatic compounds, the carbon chemical shifts are well-documented. The presence of the nitro and methoxy groups significantly influences the chemical shifts of the aromatic carbons due to their respective electron-withdrawing and electron-donating effects. The benzylic carbon (CH₂OH) would be expected to resonate in the region of 60-65 ppm. The methoxy carbon would appear around 55-60 ppm. The aromatic carbons would exhibit a complex pattern of signals, with the carbon bearing the nitro group appearing at a downfield shift and the carbon bearing the methoxy group at an upfield shift relative to unsubstituted benzene (B151609).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₉NO₄), the expected exact mass would be calculated and compared to the experimental value. For instance, in the analysis of the related aldehyde, 5-methoxy-2-nitrobenzaldehyde, electrospray ionization mass spectrometry (ESI-MS) showed a peak at m/z 182.0, corresponding to the protonated molecule ([M+H]⁺). This demonstrates the utility of MS in confirming the molecular weight of such compounds. HRMS would provide a much more precise mass, for instance, to several decimal places, which would unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and methoxy (C-O) groups, as well as aromatic C-H and C=C bonds. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be observed as two strong bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group and the alcohol would also be present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Asymmetric Nitro (N-O) Stretch | ~1520 |

| Symmetric Nitro (N-O) Stretch | ~1350 |

| Aromatic C=C Bending | 1450-1600 |

| C-O Stretch (Alcohol, Methoxy) | 1000-1300 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Thin-layer chromatography (TLC) is commonly used for rapid reaction monitoring and for determining appropriate solvent systems for larger-scale purification. rsc.org For purification, column chromatography using silica (B1680970) gel is a standard and effective technique. rsc.orgrsc.org The polarity of the eluent is carefully chosen to achieve optimal separation of the desired product from any starting materials, byproducts, or impurities. Furthermore, High-Performance Liquid Chromatography (HPLC) can be employed for highly accurate purity analysis. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative analysis of reaction mixtures containing this compound. Its primary utility lies in its ability to quickly determine the number of components in a mixture, assess the progress of a reaction, and aid in the development of optimal solvent systems for larger-scale separations.

The separation on a TLC plate is governed by the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture). The polarity of the compounds plays a significant role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (R_f) value.

In the context of reactions involving nitrophenol derivatives, TLC is effective in separating isomers. For instance, o-nitrophenol is often less retained on silica than its meta and para isomers. scribd.com This is attributed to intramolecular hydrogen bonding in the ortho isomer, which reduces its interaction with the silica stationary phase. scribd.comtanta.edu.eg A mixture of nitrophenol isomers can be successfully separated using specific mobile phases, with their R_f values being key identifiers. researchgate.netresearchgate.net

Key applications of TLC in the study of this compound reactions include:

Reaction Monitoring: By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the consumption of the starting material, this compound, and the formation of products.

Identification of Components: Co-spotting the reaction mixture with known standards of the starting material and expected products allows for tentative identification based on matching R_f values. tanta.edu.eg

Optimization of Separation Conditions: TLC is used to screen various solvent systems to find the optimal mobile phase for separating the components of a reaction mixture. This information is directly transferable to column chromatography for purification.

Table 1: TLC Analysis of a Hypothetical Reaction Mixture

| Compound | R_f Value (Hexane:Ethyl Acetate (B1210297) 2:1) | Observations |

| This compound (Starting Material) | 0.45 | Spot diminishes over time. |

| Product A | 0.60 | New spot appears and intensifies. |

| Byproduct B | 0.25 | Minor spot, indicating a side reaction. |

This table is for illustrative purposes and R_f values are dependent on the specific stationary and mobile phases used.

For visualization, TLC plates are often examined under UV light, where compounds with a chromophore, such as the nitro group in this compound, will appear as dark spots. weebly.com Destructive visualization techniques, such as staining with potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, can also be employed to detect compounds that are not UV-active. weebly.com

Column Chromatography (Flash and Silica Gel)

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The principles are similar to TLC, but on a larger scale, with the stationary phase packed into a glass column.

Silica Gel Column Chromatography:

This traditional method relies on gravity to move the mobile phase through the silica gel column. It is effective for separations where the components have significantly different polarities. The choice of the mobile phase, determined by prior TLC analysis, is critical for achieving good separation. A spreadsheet can even be utilized to estimate the required amount of silica gel and optimal fraction size based on TLC data. researchgate.net

Flash Chromatography:

Introduced as a more efficient alternative to gravity-fed chromatography, flash chromatography utilizes pressure (often from nitrogen or compressed air) to push the mobile phase through the column more rapidly. phenomenex.com This technique is particularly advantageous for:

Speed: Purifications that could take hours with traditional column chromatography can often be completed in a fraction of the time.

Resolution: The rapid elution minimizes band broadening, leading to better separation of components.

Sensitive Compounds: The reduced contact time with the stationary phase is beneficial for purifying compounds that might degrade on silica gel. phenomenex.com

In the context of purifying this compound or its reaction products, flash chromatography is the preferred method. The process involves packing a column with silica gel and eluting the sample with a solvent system optimized via TLC. Fractions are collected and analyzed (often by TLC) to determine which contain the purified desired compound. The use of aprotic solvents like acetonitrile (B52724) in place of protic ones like methanol (B129727) can sometimes improve the separation of structurally similar compounds. biotage.com

Table 2: Example of a Flash Chromatography Purification

| Fraction Number | Volume (mL) | Compounds Detected (by TLC) |

| 1-5 | 50 | Eluent (no compound) |

| 6-10 | 50 | Byproduct B |

| 11-20 | 100 | This compound (Purified) |

| 21-25 | 50 | Product A |

This table is a generalized example. Actual fraction collection would be guided by real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separations and quantitative analysis. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very small particles, resulting in superior separation efficiency.

Reverse-Phase HPLC:

For compounds like this compound and its derivatives, reverse-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. sielc.com More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Applications in Reaction Mechanism Elucidation:

Quantitative Analysis: HPLC with a UV detector can be used to accurately quantify the concentration of the starting material, products, and byproducts in a reaction mixture over time. This data is essential for determining reaction kinetics.

Purity Assessment: HPLC is the gold standard for determining the purity of a synthesized compound. A single, sharp peak indicates a high degree of purity.

Isomer Separation: HPLC is highly effective at separating isomers, including positional isomers (ortho, meta, para) which can be challenging to resolve by other methods. researchgate.netmtc-usa.com The separation of nitrophenol isomers, for instance, has been successfully achieved using reverse-phase HPLC. researchgate.net

Method Development: An isocratic HPLC method using a monolithic column has been developed for the determination of phenol (B47542) and various nitrophenols. chromatographyonline.com Such methods can be adapted for the analysis of this compound.

Table 3: HPLC Analysis of a Reaction Aliquot

| Compound | Retention Time (min) | Peak Area | Concentration (mM) |

| This compound | 5.2 | 15,432 | 0.85 |

| Product A | 3.8 | 25,678 | 1.42 |

| Byproduct B | 7.1 | 2,109 | 0.12 |

Retention times and peak areas are specific to the column, mobile phase, and detector used.

For challenging separations of ionic compounds, adjustments to the mobile phase pH and the use of buffers can significantly improve peak shape and resolution. biotage.com When mass spectrometry (MS) is used as a detector, volatile buffers and modifiers like formic acid are used in place of non-volatile ones like phosphoric acid. sielc.com

Applications in Advanced Organic Materials and Chemical Biology

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As an intermediate, (5-Methoxy-2-nitrophenyl)methanol provides a foundational structure that can be chemically modified to create more complex and high-value molecules. The alcohol group can be readily oxidized to form an aldehyde, a crucial functional group for building molecular complexity. For instance, the oxidation of this compound yields 5-methoxy-2-nitrobenzaldehyde (B189176), a versatile precursor for various synthetic pathways.

While direct synthesis of a specific commercial drug from this compound is not widely documented, its structural motifs are highly relevant in the pharmaceutical industry. The methoxy-substituted ring system is a feature in several important therapeutic agents. For example, the 5-methoxy-substituted benzimidazole (B57391) core is central to the structure of Omeprazole, a widely used proton pump inhibitor. google.com The synthesis of such complex molecules relies on the availability of versatile intermediates like this compound, which can be used to construct key fragments of the final drug substance.

Nitroaromatic compounds are a known class of molecules used in the development of agricultural chemicals. However, based on currently available scientific literature and patents, specific applications of this compound as a direct building block for the synthesis of commercial agrochemicals are not prominently documented.

A significant application of the o-nitrobenzyl alcohol framework, to which this compound belongs, is in the creation of photolabile protecting groups, often called "photocages". nih.gov These specialty chemical linkers can be attached to a molecule of interest, rendering it inactive. nih.gov Upon exposure to light of a specific wavelength, the nitrobenzyl linker cleaves, releasing the active molecule with high spatial and temporal control. nih.govnih.gov

The presence of the methoxy (B1213986) group in this compound is particularly advantageous. As an electron-donating group, it shifts the absorption maximum of the molecule to longer wavelengths (a bathochromic shift), typically into the near-UV range (340-350 nm). nih.gov This allows for cleavage using less energetic and less biologically damaging light compared to the unsubstituted o-nitrobenzyl group, making its derivatives highly suitable for applications in biological systems, such as the light-triggered release of drugs, signaling molecules, or DNA fragments. nih.govnih.gov

Derivatives of this compound in Medicinal Chemistry Research

The (2-nitrophenyl)methanol scaffold has been the focus of significant research in medicinal chemistry, particularly in the development of novel anti-infective agents that target bacterial communication systems.

Recent studies have systematically explored the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives as inhibitors of the enzyme PqsD. rsc.orgrsc.org PqsD is a key enzyme in the quorum sensing pathway of the bacterium Pseudomonas aeruginosa. The research aimed to understand how different chemical modifications to the (2-nitrophenyl)methanol scaffold affect its inhibitory potency.

Key findings from these SAR studies include:

The ortho-nitro group is crucial: Replacing the nitro group with other electron-withdrawing groups like trifluoromethyl or halogens, or with an amino group, resulted in a significant loss of inhibitory activity. rsc.org

Substitution at the carbinol position is critical: The hydrogen on the methanol (B129727) carbon was replaced with various aryl and heteroaryl groups. While adding a phenyl group at this position yields a potent inhibitor, introducing heteroaromatic rings like furan (B31954) or thiophene (B33073) led to varied results. A 2-furyl derivative showed improved PqsD inhibition, whereas the 3-furyl isomer was almost inactive, highlighting a strict structural requirement for the interaction with the enzyme's active site. rsc.org

Substituents on the phenyl ring modulate activity: The placement of groups on the main phenyl ring, such as the methoxy group in the parent compound, influences the electronic properties and binding affinity of the molecule.

These detailed studies provide a roadmap for designing more potent and specific inhibitors based on this chemical scaffold.

| Compound Modification | Target | Finding |

| Replacement of ortho-nitro group | PqsD | The nitro group is essential for activity; other substituents lead to inactive compounds. rsc.org |

| Substitution at the carbinol carbon | PqsD | Aromatic and heteroaromatic groups are tolerated, but activity is highly sensitive to the ring type and position. A 2-furyl group improves potency, while a 3-furyl group diminishes it. rsc.org |

| Introduction of heteroaromatic residues | PqsD | Thiophene and pyridine (B92270) derivatives generally result in moderate activity without significant improvement over a simple phenyl substitution. rsc.org |

Derivatives of (2-nitrophenyl)methanol have emerged as promising inhibitors of quorum sensing in Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the production of virulence factors. By disrupting this communication, these compounds can act as anti-virulence agents, making the bacteria more susceptible to conventional antibiotics and host immune responses.

The enzyme PqsD plays a critical role in this system by catalyzing the synthesis of the signaling molecules 2-heptyl-4-quinolone (HHQ) and the Pseudomonas quinolone signal (PQS). rsc.org Research has demonstrated that (2-nitrophenyl)methanol derivatives effectively inhibit PqsD, blocking the production of HHQ and PQS. rsc.orgrsc.org This inhibition has been shown to have significant downstream effects, including a reduction in biofilm formation, a key factor in the persistence of chronic infections. nih.gov The most promising derivatives from these studies exhibit potent activity both in enzymatic assays (in vitro) and in cellular assays (in cellulo), providing a strong foundation for the development of new anti-infective therapies. rsc.orgrsc.org

Development of Optically Active this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant area of research, as chirality often plays a crucial role in the biological activity and selectivity of pharmaceutical compounds. While specific methods for the direct resolution of this compound are not extensively documented, established strategies for resolving related nitroaromatic alcohols and chiral alcohols, in general, are highly applicable.

One of the most powerful techniques for obtaining optically active alcohols is enzymatic kinetic resolution. jocpr.com This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate or hydrolyze one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. polimi.itmdpi.com For instance, lipases have been successfully employed in the kinetic resolution of various secondary alcohols, including those with aromatic and nitro-substituted rings. mdpi.com The general principle of lipase-catalyzed kinetic resolution is outlined in Table 2.

Table 2: General Strategies for Enzymatic Kinetic Resolution of Alcohols

| Method | Enzyme | Reaction | Outcome |

|---|---|---|---|

| Enantioselective Acylation | Lipase | Racemic Alcohol + Acyl Donor | Enantiomerically enriched ester and unreacted alcohol |

| Enantioselective Hydrolysis | Lipase | Racemic Ester | Enantiomerically enriched alcohol and unreacted ester |

This table illustrates common enzymatic methods for obtaining optically active alcohols. jocpr.commdpi.com

Another promising approach is the asymmetric reduction of a corresponding prochiral ketone, 5-methoxy-2-nitrobenzaldehyde, which can be synthesized from this compound via oxidation. The use of chiral reducing agents or biocatalysts, such as alcohol dehydrogenases (ADHs), can facilitate the stereoselective reduction of the ketone to a single enantiomer of the alcohol. mdpi.com ADHs, in particular, have shown great utility in the synthesis of chiral β-nitroalcohols from α-nitroketones with high enantioselectivity. mdpi.com

Furthermore, chemoenzymatic deracemization methods offer a pathway to convert a racemic mixture entirely into a single enantiomer, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. nih.gov These methods often involve a combination of an enantioselective enzymatic reaction and a non-selective chemical racemization or inversion step. nih.gov

While direct application to this compound requires further investigation, these established methodologies provide a clear roadmap for the future development of its optically active derivatives, which are anticipated to be valuable intermediates in the synthesis of chiral drugs and other advanced materials.

Integration into Responsive Materials and Systems

The 2-nitrobenzyl functional group, a core component of this compound, is a well-established photolabile protecting group (PPG). mdpi.com This property allows for the development of "smart" or responsive materials that can change their properties upon exposure to light. The photocleavage of the 2-nitrobenzyl ether linkage proceeds via an intramolecular rearrangement upon UV irradiation, leading to the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde byproduct. mdpi.com

This photo-responsive behavior has been harnessed in the design of various advanced materials. For example, o-nitrobenzyl derivatives have been incorporated into polymer backbones or as side chains to create photo-responsive polymers. orgsyn.orgrsc.org These polymers can be designed to degrade, change solubility, or release encapsulated molecules upon irradiation. rsc.org

One significant application is in the development of photo-responsive drug delivery systems. rsc.org By incorporating the this compound moiety as a linker for a therapeutic agent within a polymer matrix or a liposome, the drug can be released at a specific site and time by applying light. orgsyn.orgrsc.org This spatiotemporal control over drug release can enhance therapeutic efficacy and minimize side effects.

Furthermore, the photocleavable nature of the 2-nitrobenzyl group is utilized in the fabrication of patterned surfaces and hydrogels. umass.edu By selectively exposing a material containing this moiety to light through a mask, specific regions can be chemically altered, allowing for the creation of micro- and nanopatterns for applications in cell culture, biosensors, and microfluidics. umass.edu The integration of this compound and its derivatives into such systems offers a versatile platform for creating materials with on-demand functionality triggered by a clean and externally controllable stimulus like light.

Theoretical and Computational Studies of 5 Methoxy 2 Nitrophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and energetic landscape of (5-Methoxy-2-nitrophenyl)methanol.

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying nitroaromatic compounds. For the broader class of 2-nitrobenzyl compounds, DFT calculations, often using the B3LYP functional, are employed to investigate their electronic structure. nih.gov

Key parameters calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In 2-nitrobenzyl systems, the HOMO is typically located on the phenyl ring, while the LUMO is dominated by the nitro group. The energy gap between these orbitals is indicative of the molecule's stability and the energy required for electronic excitation, which is the first step in its photochemical reactions. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, negative potential sites are expected around the oxygen atoms of the nitro and methoxy (B1213986) groups, while positive potentials are associated with the hydrogen atoms, particularly the hydroxyl proton. nih.gov This information helps predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule. For substituted nitrobenzyl compounds, significant charge delocalization is observed between the phenyl ring and the nitro group, which is fundamental to its photochemical properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 2-Nitrobenzyl System

| Parameter | Typical Finding | Implication for this compound |

| HOMO-LUMO Gap | Narrow gap | Indicates high chemical reactivity and susceptibility to electronic excitation. |

| MEP Negative Site | Localized on Nitro Group Oxygens | Primary site for electrophilic attack or hydrogen bonding. |

| MEP Positive Site | Localized on Hydroxyl Hydrogen | Site for nucleophilic attack or deprotonation. |

| NBO Charge on Nitro Group | Highly Negative | Confirms the strong electron-withdrawing nature of the nitro group. |

Conformational Analysis and Molecular Energy Profiles

The conformation of the hydroxymethyl and nitro groups relative to the phenyl ring is critical for the photochemical activity of 2-nitrobenzyl compounds. Computational studies map the potential energy surface by systematically rotating key dihedral angles (e.g., the C-C-N-O and C-C-C-O angles). These calculations reveal the most stable ground-state conformations and the energy barriers to rotation. For this compound, intramolecular hydrogen bonding between the benzylic hydroxyl group and an oxygen of the ortho-nitro group is a key interaction that stabilizes certain conformations and is believed to be a prerequisite for the photochemical rearrangement.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound are not prominently featured in the literature. However, MD simulations are a valuable tool for studying the behavior of such molecules in condensed phases. For related systems, MD can be used to:

Solvent Effects: Simulate how the molecule interacts with solvent molecules (e.g., water or organic solvents), which can influence conformational preferences and reaction dynamics.

Crystal Packing: Predict the arrangement of molecules in a crystal lattice, which is important for solid-state applications.

Interaction with Biomolecules: If used as a "caged compound" to release a biologically active molecule, MD simulations can model its binding and orientation within a protein or on a cell membrane.

Mechanistic Insights from Computational Models

The primary utility of computational models for this class of compounds is to elucidate the complex, multi-step mechanism of their photochemical reactions. researchgate.net The widely accepted mechanism for 2-nitrobenzyl compounds, supported by computational studies, involves several transient intermediates. researchgate.netacs.org

Excitation: Upon absorption of UV light, the molecule is promoted to an excited state.

Intramolecular Hydrogen Transfer: In the excited state, a hydrogen atom is transferred from the benzylic carbon to one of the nitro group's oxygen atoms, forming a primary aci-nitro intermediate. acs.org This is often the rate-determining step.

Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a transient benzisoxazolinol derivative. researchgate.netacs.org

Product Formation: This cyclic intermediate then rearranges to release the protected alcohol (in this case, methanol (B129727) is part of the core structure, so another group would be released if it were a photolabile protecting group) and form the final 5-methoxy-2-nitrosobenzaldehyde product.

Computational models, particularly DFT, are used to calculate the potential energy surfaces for these reaction pathways, identify transition states, and determine the activation energies for each step. researchgate.net These calculations have been instrumental in revising earlier proposed mechanisms and confirming the roles of key intermediates. acs.org

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For 2-nitrobenzyl systems, this correlation is well-established:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of these molecules. The calculated λ_max (wavelength of maximum absorbance) generally shows good agreement with experimental spectra, confirming that the computational model accurately describes the electronic structure.

Vibrational Spectra: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the ground state and to identify transient species in time-resolved experiments. For example, time-resolved infrared spectroscopy (TRIR) has been used to experimentally detect the aci-nitro and other intermediates, whose characteristic vibrational frequencies match those predicted by DFT calculations. researchgate.net

Reaction Rates and Quantum Yields: While computationally expensive, it is possible to calculate reaction rate constants from the activation energies obtained from DFT. These can be compared with experimentally measured rates from flash photolysis experiments. The quantum yield of the photoreaction is influenced by the competition between the productive photochemical pathway and non-productive decay pathways (like fluorescence or phosphorescence), which can also be investigated computationally.

Future Perspectives and Research Directions

Untapped Synthetic Potential and Novel Reaction Development

The distinct functional groups of (5-Methoxy-2-nitrophenyl)methanol—a primary alcohol, a nitro group, and a methoxy (B1213986) group on an aromatic ring—offer a multitude of reaction possibilities that remain largely unexplored. Future research can focus on leveraging this multifunctionality to develop novel synthetic methodologies and access new classes of complex molecules.

The benzylic alcohol is a prime site for transformations. While standard oxidation to the corresponding aldehyde or carboxylic acid is expected, more advanced and selective catalytic methods could be employed. For instance, sustainable oxidation protocols using molecular oxygen or air as the oxidant, mediated by reusable base metal or bimetallic nanoparticle catalysts, could be developed. researchgate.netmagnusgroup.org Furthermore, direct deoxygenative alkylation, converting the hydroxyl group into various alkyl groups using novel iridium catalysts, presents an innovative pathway to new derivatives. acs.org

The nitro group is a gateway to diverse amine-containing structures. Its selective reduction to an amino group, which can be achieved under various catalytic hydrogenation conditions, would yield (2-Amino-5-methoxyphenyl)methanol (B112770), a valuable building block for synthesizing heterocycles, pharmaceuticals, and dyes. Beyond simple reduction, the nitro group can participate in more complex transformations. Modern palladium-catalyzed methods allow for the transformation of aryl nitro groups, expanding the synthetic toolkit. organic-chemistry.org

The aromatic ring itself, activated by the ortho-, para- directing methoxy group and deactivated by the meta- directing nitro group, presents a complex but intriguing substrate for electrophilic aromatic substitution. The predictable regioselectivity could be exploited to introduce additional functionalities onto the ring with high control.

Table 1: Potential Novel Synthetic Transformations

| Reaction Type | Functional Group Target | Potential Reagents/Catalysts | Resulting Compound Class |

|---|---|---|---|

| Catalytic Oxidation | Benzylic Alcohol | Ru/Ceria-Zirconia, Air, Heat magnusgroup.org | 2-Nitro-5-methoxybenzaldehyde |

| Deoxygenative Alkylation | Benzylic Alcohol | Sulfones, (PCN)IrHCl complex acs.org | 2-Alkyl-4-methoxynitrobenzene |

| Selective Reduction | Nitro Group | H₂, Pd/C or other catalysts | (2-Amino-5-methoxyphenyl)methanol |

| Heterocycle Formation | Nitro Group (post-reduction) | Phosgene, Di- or triphosgene | Benzoxazolone derivatives |

| Electrophilic Halogenation | Aromatic Ring | N-Bromosuccinimide (NBS) | Bromo-(5-methoxy-2-nitrophenyl)methanol |

| C-H Esterification | Benzylic C-H Bond | Carboxylic Acids, Cu/Bi-quinoline catalyst organic-chemistry.org | (5-Methoxy-2-nitrophenyl)methyl esters |

Expanding Applications in Materials Science and Biomedical Fields

The 2-nitrobenzyl alcohol scaffold is the basis for one of the most well-known classes of photolabile protecting groups, or "caging" groups. Upon irradiation with UV light, these molecules undergo an intramolecular rearrangement that cleaves the benzyloxy bond, releasing a protected molecule. psu.eduacs.org This property opens up significant opportunities for this compound in creating advanced, light-responsive systems.

In materials science, the compound could be incorporated as a photocleavable linker in polymers. This would allow for the creation of photodegradable materials, such as hydrogels for tissue engineering scaffolds that dissolve on demand or photoresists for microfabrication that can be patterned with light. The methoxy group can help tune the photochemical properties, potentially shifting the absorption maximum to longer, less damaging wavelengths. nih.gov

In the biomedical field, the potential is even more profound. The hydroxyl group can be used to "cage" a wide variety of biologically active molecules, from neurotransmitters and signaling lipids to therapeutic drugs. Attaching a drug to this compound renders it inactive until it is released at a specific time and location within the body by a focused beam of light. This strategy, known as photodynamic therapy or targeted drug delivery, could dramatically improve the efficacy and reduce the side effects of potent drugs. The development of nitrobenzyl caging groups with improved properties, such as enhanced hydrophilicity or faster release kinetics, is an active area of research. nih.gov The methoxy substituent on this compound is known to influence these properties, suggesting its potential for creating finely-tuned delivery systems. nih.gov

Table 2: Potential Applications in Advanced Fields

| Field | Specific Application | Role of this compound | Desired Outcome |

|---|---|---|---|

| Materials Science | Photodegradable Hydrogels | Incorporated as a photocleavable cross-linker | On-demand dissolution of material for cell release or device removal |

| Light-Responsive Surfaces | Grafted onto a surface to tether and release other molecules | Spatiotemporal control of surface chemistry for cell adhesion studies | |

| Advanced Photoresists | Component of a polymer film for microlithography | Creation of complex, high-resolution microscopic patterns | |

| Biomedical Fields | Caged Compounds/Drug Delivery | Covalently attached to a bioactive molecule (e.g., ATP, drug) acs.org | Light-triggered release of the active molecule for research or therapy |

| Photolabile Bioconjugates | Linker to attach molecules to proteins or DNA | Controlled release of probes or effectors in biological systems | |

| Tissue Engineering | Component of a scaffold that releases growth factors upon illumination | Spatial and temporal guidance of cell growth and differentiation |

Advanced Computational Modeling for Predictive Chemistry

Modern computational chemistry provides powerful tools to accelerate the discovery and optimization of molecules like this compound, reducing the need for time-consuming and expensive trial-and-error experimentation.

Density Functional Theory (DFT) can be used to investigate the fundamental electronic structure of the molecule. youtube.com Such calculations can predict its geometric parameters, vibrational frequencies (IR spectra), and the distribution of electron density. This information is crucial for understanding its reactivity; for example, DFT can help predict the most likely sites for electrophilic attack or explain the influence of the methoxy and nitro groups on the molecule's stability and photochemical behavior. mdpi.commdpi.com DFT calculations are particularly valuable for mapping the potential energy surfaces of photochemical reactions, which can elucidate the complex mechanism of photocleavage for 2-nitrobenzyl compounds. psu.edursc.org

Beyond single-molecule properties, machine learning and artificial intelligence are revolutionizing the prediction of reaction outcomes. mit.edubohrium.comacs.org By training neural network models on large datasets of known chemical reactions, it is possible to predict the major product of a reaction for a novel substrate like this compound. nih.govarxiv.org These predictive models can screen thousands of potential reactions in silico, identifying the most promising synthetic routes for creating new derivatives. This approach can also be used to discover molecules with optimized properties, such as a caging group with a specific absorption wavelength or release rate.

Table 3: Application of Computational Methods

| Computational Method | Research Question | Predicted Information | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of photocleavage? | Energies of ground state, excited states, and transient intermediates psu.edursc.org | Design of more efficient photolabile protecting groups |

| How do substituents affect reactivity? | Electron density distribution, frontier molecular orbital energies mdpi.com | Prediction of regioselectivity in synthetic reactions | |

| What is the molecule's IR spectrum? | Vibrational frequencies and intensities | Aiding experimental characterization and identification | |

| Machine Learning (ML) Models | What is the likely outcome of a novel reaction? | Major product(s) and potential yield ranking acs.orgarxiv.org | Prioritization of synthetic routes for laboratory work |

| How can we design a better derivative? | Structure-property relationships for new analogues | Accelerated discovery of compounds with enhanced biomedical or material properties |

Sustainable Synthesis and Green Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through improved efficiency and the use of less hazardous materials. Applying these principles to the synthesis of this compound and its derivatives is a critical future objective.

The synthesis of nitroaromatic compounds traditionally involves harsh reagents like mixed nitric and sulfuric acids, which generate significant hazardous waste. nih.gov Modern research focuses on greener nitration methods, such as using solid acid catalysts or novel nitrating agents like ionic liquids, which can improve regioselectivity and be recycled. organic-chemistry.org Photocatalytic and metal-free nitration of precursor molecules like arylboronic acids also represent promising, milder alternatives. organic-chemistry.org

Table 4: Green Chemistry Strategies

| Green Chemistry Principle | Traditional Method | Proposed Green Alternative | Environmental Benefit |

|---|---|---|---|

| Safer Reagents | Nitration with H₂SO₄/HNO₃ nih.gov | Ipso-nitration of a boronic acid precursor with a recyclable nitrating agent organic-chemistry.org | Avoidance of strong, corrosive acids; improved safety and regioselectivity. |

| Catalysis | Oxidation with stoichiometric CrO₃ or KMnO₄ | Catalytic oxidation using a Ru-based catalyst and air as the oxidant magnusgroup.org | Higher atom economy; avoidance of toxic heavy metal waste. |

| Waste Prevention | Use of stoichiometric metal reductants (e.g., Fe, Sn) for nitro reduction | Catalytic hydrogenation (H₂ with Pd/C) | Drastic reduction in inorganic waste streams. |